

validating methyl tridecanoate quantification method

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Compound Focus: Methyl tridecanoate

CAS No.: 1731-88-0

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Method Validation & Quantitative Data

The table below summarizes key validation parameters from two studies that quantified **methyl tridecanoate** alongside other fatty acids. Please note that the data comes from methods analyzing multiple compounds, and the performance is for **methyl tridecanoate** within that mix.

| Parameter | GC-MS Method (Berry Seed Extracts) [1] | GC-FID Method (Bee Products) [2] |
|----------------------|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC/MSD) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Sample Types | Blackcurrant, raspberry, strawberry, and chokeberry seed oils | Bee pollen, bee bread, honey, propolis |

| **Quantification Method** | 1. Normalized peak area 2. External calibration curve | External calibration curve
| | **Linearity** | Reported for 34 fatty acids (method was validated) | ($r^2 > 0.9998$) (for the method) | |
Precision | Results for precision were presented (method was validated) | %RSD for retention times and peak areas | |
LOD/LOQ | LOD and LOQ results were presented (method was validated) | LOD: 0.21-0.54 $\mu\text{g/mL}$ (range for all analytes) LOQ: 0.63-1.63 $\mu\text{g/mL}$ (range for all analytes) | | **Key Sample Prep** | Derivatization

with Trimethylsulfonium hydroxide (TMSH) | Derivatization with Boron trifluoride in methanol (BF_3/MeOH) at 70°C for 90 min |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited.

1. GC-MS Protocol for Plant Oils (Berry Seed Extracts) [1]

- **Sample Preparation:** Oily extracts were obtained via supercritical CO_2 extraction on an industrial scale.
- **Derivatization:** Fatty acids were converted to their methyl ester derivatives (FAMES) using a trimethylsulfonium hydroxide (TMSH) solution.
- **Instrumentation:** Analysis was performed on Agilent equipment with a single quadrupole mass spectrometer detector and a split/splitless injector.
- **Identification:** Fatty acids were identified by comparing the mass spectrum and retention time of peaks to standards. Over 30 compounds were qualitatively identified.
- **Quantification:** Two methods were used: (1) results were normalized based on the peak area without a correction factor, and (2) quantification was based on an external calibration curve for 34 identified fatty acids.

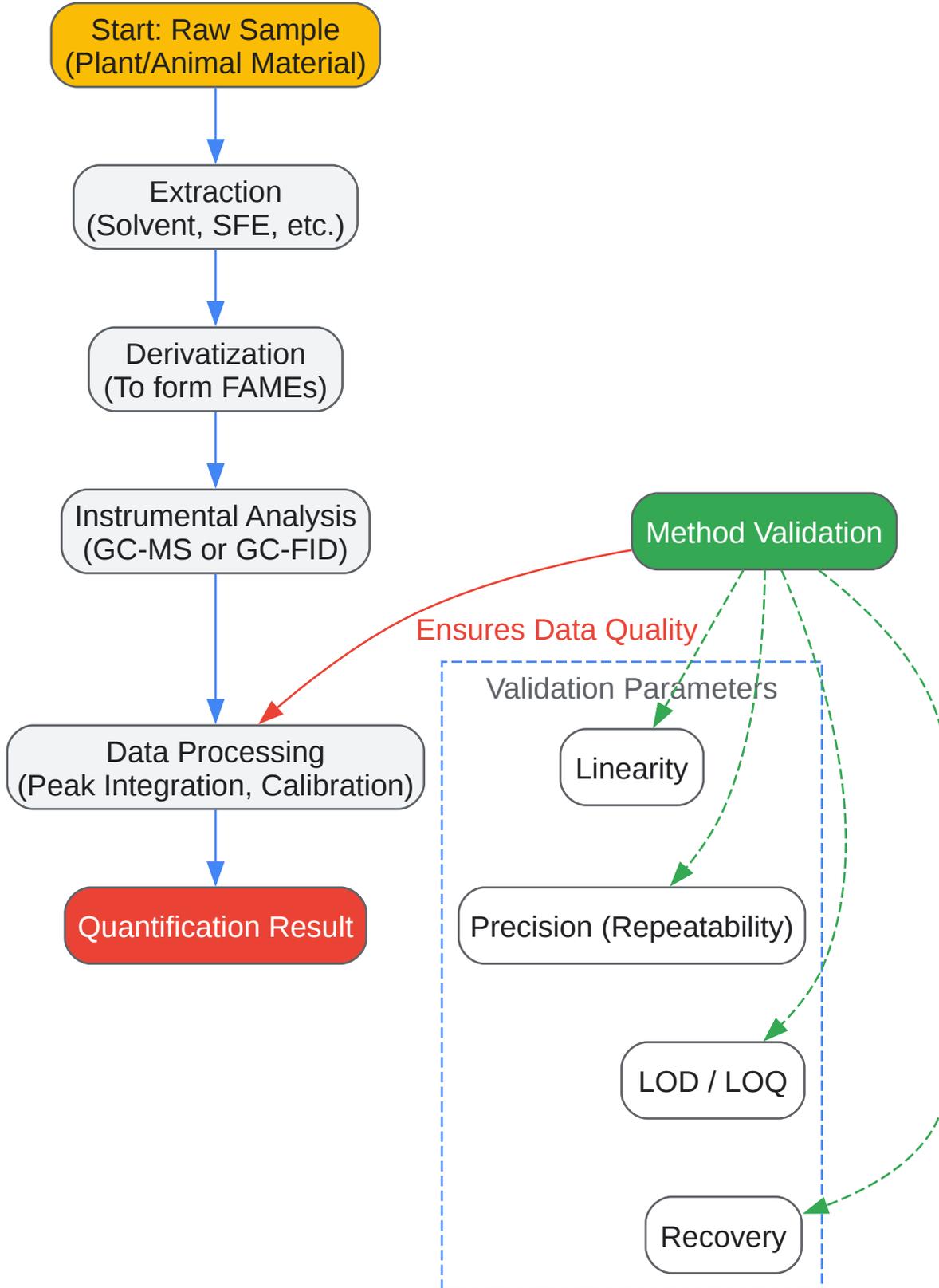
2. GC-FID Protocol for Bee Products [2]

- **Extraction:** Fats were extracted from bee products (0.5 g) with a chloroform/methanol mixture (1:1) and water, then left to stand overnight.
- **Derivatization:** The fatty acids were hydrolyzed and methylated simultaneously with a mixture of toluene and boron trifluoride in methanol (BF_3/MeOH) for **90 minutes at 70°C** using a glycerol bath. After cooling, the FAMES were extracted into hexane for analysis.
- **Instrumentation:** A Shimadzu GC-2010 Plus with an FID detector and a 100 m Restek RT-2560 column was used.
- **Chromatography:** The oven temperature program was from 100°C to 240°C . The injector temperature was 230°C , and the FID detector temperature was 250°C .
- **Validation:** The method was validated for linearity, precision, LOD, and LOQ according to ICH guidelines.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the validation and quantification of **methyl tridecanoate** using GC-based methods, integrating common steps from the cited protocols.

GC-Based FAME Analysis Workflow



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Key Insights for Researchers

The search results and subsequent analysis highlight several critical points for professionals developing or validating a method for **methyl tridecanoate**:

- **Technique Selection:** Both **GC-MS** and **GC-FID** are robust and widely accepted techniques. GC-MS provides confirmatory identity through mass spectra, while GC-FID often offers excellent linearity and sensitivity for quantification [1] [2].
- **Crucial Derivatization:** Converting fatty acids to FAMES is essential for GC analysis. The choice of derivatization reagent (e.g., **TMSH** vs. **BF₃/MeOH**) and optimization of conditions like temperature and time are critical steps for achieving a high yield of the target analyte [1] [2].
- **Matrix Matters:** The sample matrix (e.g., seed oils vs. bee products vs. blood plasma [3]) significantly impacts sample preparation and can affect validation parameters like recovery and matrix effects. The method must be validated for your specific sample type.
- **Comprehensive Validation:** Beyond linearity and LOD/LOQ, a full validation for a quantitative method should also assess **accuracy (trueness)**, **precision** (both repeatability and intermediate precision), and **robustness** to ensure reliable results [4].

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